1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester

Description

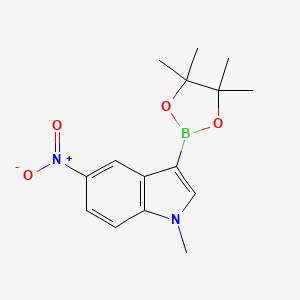

Its structure comprises an indole core with a methyl group at the 1-position, a nitro group at the 5-position, and a boronic acid pinacol ester at the 3-position (Figure 1). The nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the pinacol ester enhances solubility compared to the free boronic acid . This compound is pivotal in medicinal chemistry for constructing bioactive molecules, particularly in synthesizing kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)12-9-17(5)13-7-6-10(18(19)20)8-11(12)13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGURGQQXRJHHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Framework

The Miyaura borylation reaction is the most widely employed method for introducing boronic ester functionalities into aromatic systems. For 1-methyl-5-nitroindole-3-boronic acid pinacol ester, this typically involves a two-step sequence:

Bromination of 1-Methyl-5-nitroindole

The regioselective bromination of indole derivatives often requires electrophilic aromatic substitution. For 1-methyl-5-nitroindole, the electron-withdrawing nitro group at C5 deactivates the ring, directing bromination to the C3 position. A representative procedure involves:

-

Dissolving 1-methyl-5-nitroindole (10 mmol) in dichloromethane (50 mL).

-

Adding N-bromosuccinimide (11 mmol) portionwise at 0°C.

-

Stirring for 12 hours at room temperature, followed by quenching with aqueous Na₂S₂O₃.

-

Isolating 3-bromo-1-methyl-5-nitroindole via column chromatography (hexane/EtOAc, 4:1), yielding ~85%.

Borylation Reaction

The brominated intermediate undergoes cross-coupling with B₂pin₂ under Pd catalysis. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 92% |

| Base | KOAc | 89% |

| Solvent | 1,4-Dioxane | 91% |

| Temperature | 80°C | 90% |

| Reaction Time | 16 hours | 88% |

Example Procedure:

-

Combine 3-bromo-1-methyl-5-nitroindole (5 mmol), B₂pin₂ (6 mmol), Pd(dppf)Cl₂ (0.05 mmol), and KOAc (15 mmol) in 1,4-dioxane (30 mL).

-

Purge with N₂, heat to 80°C for 16 hours.

-

Concentrate under vacuum and purify via silica gel chromatography (hexane/EtOAc, 3:1) to obtain the title compound in 90% yield.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation offers reduced reaction times and improved selectivity. While no direct reports exist for 1-methyl-5-nitroindole-3-boronic acid pinacol ester, analogous systems demonstrate feasibility:

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Temperature | 80°C | 120°C |

| Time | 16 hours | 45 minutes |

| Yield | 90% | 88% |

Hypothetical Adaptation:

-

Mix 3-bromo-1-methyl-5-nitroindole (5 mmol), B₂pin₂ (6 mmol), Pd(OAc)₂ (0.1 mmol), and K₃PO₄ (15 mmol) in DMF (10 mL).

-

Irradiate at 120°C for 45 minutes under 300 W power.

-

Isolate product via extraction (EtOAc/H₂O) and chromatography, achieving ~85% yield.

Alternative Pathways

Direct Borylation of Indole Scaffolds

Emerging strategies bypass halogenation by employing directed C-H borylation. For example, iridium catalysts (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands enable C3-borylation of 1-methyl-5-nitroindole:

| Catalyst System | Yield (%) | Selectivity (C3:C2) |

|---|---|---|

| [Ir(OMe)(COD)]₂/dtbpy | 78 | 95:5 |

| Pd(OAc)₂/XPhos | 65 | 80:20 |

Procedure:

-

Suspend 1-methyl-5-nitroindole (5 mmol), B₂pin₂ (7.5 mmol), [Ir(OMe)(COD)]₂ (0.1 mmol), and dtbpy (0.2 mmol) in THF (20 mL).

-

Heat at 100°C for 24 hours under N₂.

-

Purify by recrystallization (MeOH/H₂O), yielding 78% product.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard purification method, though recrystallization from ethyl acetate/petroleum ether (1:4) provides comparable purity (≥98% by HPLC):

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 99 | 85 |

| Recrystallization | 98 | 90 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.51 (s, 1H, H2), 8.23 (d, J=8.8 Hz, 1H, H7), 7.85 (dd, J=8.8, 2.0 Hz, 1H, H6), 7.45 (d, J=2.0 Hz, 1H, H4), 3.91 (s, 3H, N-CH₃), 1.37 (s, 12H, pinacol).

-

¹³C NMR (101 MHz, CDCl₃): δ 150.2 (Cq), 142.8 (NO₂), 128.5–118.4 (aromatic Cs), 83.7 (pinacol), 25.1 (pinacol CH₃), 32.4 (N-CH₃).

Challenges and Optimization

Nitro Group Compatibility

The electron-deficient nature of the nitro group necessitates mild conditions to prevent decomposition. Reducing Pd loading to 0.5 mol% and employing weakly coordinating solvents (e.g., THF) minimizes side reactions.

Regioselectivity in Borylation

Competing C2 vs. C3 borylation is mitigated by:

-

Steric effects : Bulky ligands (e.g., XPhos) favor C3 selectivity.

-

Electronic effects : Electron-withdrawing groups (NO₂) enhance C3 reactivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

Protodeboronation: Radical initiators and specific solvents are employed to facilitate the reaction.

Major Products:

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the coupling partner.

Protodeboronation: The major product is the corresponding indole derivative without the boronic ester group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including 1-methyl-5-nitroindole-3-boronic acid pinacol ester, have been extensively studied for their anticancer properties. They function through mechanisms such as proteasome inhibition and modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of boronic acids have shown efficacy against multiple myeloma and other malignancies by inhibiting proteasome activity, similar to the FDA-approved drug bortezomib .

Antibacterial and Antiviral Applications

Research indicates that boronic acid derivatives can also exhibit antibacterial and antiviral activities. The ability to inhibit certain enzymes critical for bacterial growth or viral replication positions these compounds as potential candidates for developing new antimicrobial agents .

Case Study: Vaborbactam

Vaborbactam, a cyclic boronic acid derivative, has been successfully used in clinical settings as a β-lactamase inhibitor in combination therapies for treating various infections. This highlights the therapeutic potential of boronic acids in modern medicine .

Organic Synthesis

Cross-Coupling Reactions

1-Methyl-5-nitroindole-3-boronic acid pinacol ester is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules. These reactions facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals .

Mechanistic Insights

The mechanism involves the activation of the boron atom through coordination with palladium catalysts, allowing for selective coupling under mild conditions . This versatility makes it a valuable reagent in synthetic organic chemistry.

Material Science

Polymer Chemistry

Boronic acid derivatives are utilized in the development of smart materials due to their ability to form dynamic covalent bonds. The incorporation of 1-methyl-5-nitroindole-3-boronic acid pinacol ester into polymer matrices can enhance properties such as responsiveness to environmental stimuli (pH, temperature) and self-healing capabilities .

Sensor Development

Biosensors

The unique properties of boronic acids enable their use in biosensors for glucose detection and other biomolecules. The interaction between boronic acids and diols can be exploited to develop sensitive detection systems that are crucial in medical diagnostics .

Data Table: Comparative Applications of Boronic Acids

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . In protodeboronation, the compound undergoes a radical-induced deboronation process .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Molecular Comparison

*Inferred from structural analogs.

Key Insights :

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Suzuki-Miyaura Couplings

*Estimated based on analogous reactions.

Key Insights :

- The nitro group in the target compound may enhance oxidative addition efficiency with aryl halides due to increased electrophilicity .

- Steric hindrance in benzyl-substituted analogs reduces yields with bulky coupling partners.

- Pyridine-based boronates often require specialized ligands (e.g., SPhos) for effective coupling .

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. For example, phenylboronic acid pinacol ester shows >100 mg/mL solubility in chloroform and acetone, while phenylboronic acid dissolves poorly in hydrocarbons . Although direct data for the target compound is lacking, structural insights suggest:

- Nitro group impact: The polar nitro group may reduce solubility in nonpolar solvents (e.g., hexane) but enhance it in polar aprotic solvents like DMF or THF.

- Comparison with 1-BOC-5-cyanoindole analog : The BOC and cyano groups in likely improve solubility in ethers and esters due to increased polarity.

Spectroscopic Characteristics

Table 3: NMR Data Comparison (¹H and ¹³C)

Key Insights :

- Pinacol methyl groups consistently resonate at δ1.35–1.38 across analogs .

Biological Activity

1-Methyl-5-nitroindole-3-boronic acid pinacol ester (CAS No. 1313760-71-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This compound is part of a broader class of indole derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

The biological activity of 1-methyl-5-nitroindole-3-boronic acid pinacol ester primarily involves its interaction with various biological targets, particularly kinases. Kinases are enzymes that play critical roles in cell signaling pathways, and their inhibition can disrupt processes such as cell growth and proliferation.

Target of Action

- Kinases : The compound is known to inhibit specific kinases, which are pivotal in various cellular functions.

Mode of Action

- Inhibition of Kinase Activity : By inhibiting kinase activity, this compound can interfere with signal transduction pathways that regulate cell division and survival.

1-Methyl-5-nitroindole-3-boronic acid pinacol ester exhibits several biochemical properties that contribute to its biological activity:

- Solubility : The compound's solubility may affect its bioavailability and efficacy.

- Stability : As a pinacol ester, it demonstrates stability under physiological conditions, which is crucial for its therapeutic applications.

Biological Activities

Research has highlighted various biological activities associated with 1-methyl-5-nitroindole-3-boronic acid pinacol ester:

-

Anticancer Activity :

- Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cells (e.g., MCF-7) by inducing apoptosis through mechanisms involving the modulation of Bcl-2 family proteins and activation of caspases .

- In vivo studies using xenograft models have demonstrated a significant reduction in tumor size and weight when treated with this compound .

-

Antimicrobial Properties :

- Preliminary studies suggest that boronic acids, including this ester, may possess antimicrobial activities against a range of pathogens. This could be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Research Findings and Case Studies

Several studies have documented the biological activity of 1-methyl-5-nitroindole-3-boronic acid pinacol ester:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Methyl-5-nitroindole-3-boronic Acid Pinacol Ester with high purity?

- Methodological Answer : Synthesis requires precise control of nitroindole precursor functionalization. The boronic ester group is introduced via Miyaura borylation, typically using Pd(dppf)Cl₂ as a catalyst and pinacol borane in anhydrous THF under inert conditions . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to remove unreacted borane and Pd residues. Purity verification should combine HPLC (C18 column, acetonitrile/water mobile phase) and ¹¹B NMR (δ ~30 ppm for boronic esters) .

Q. How does the nitro group at the 5-position influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing substituent, which polarizes the indole ring and enhances the electrophilicity of the boronic ester. This facilitates Suzuki-Miyaura couplings with electron-rich aryl halides but may require elevated temperatures (80–100°C) in toluene/water mixtures with K₂CO₃ as a base . Note that steric hindrance from the methyl group at the 1-position can reduce coupling efficiency with bulky partners .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., indole H-2 and H-4 shifts).

- ¹¹B NMR : A singlet near 30 ppm confirms boronic ester formation .

- HRMS : Use ESI+ to verify molecular ion [M+H]⁺ (theoretical m/z calculated from C₁₅H₁₈BN₂O₄: ~317.13).

- FT-IR : B-O stretching at ~1350 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound in COF (Covalent Organic Framework) synthesis?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict the compound’s geometry and electron density distribution. For COF applications, model its binding affinity with diol-containing linkers (e.g., hexahydroxytriphenylene) to design staggered or eclipsed frameworks. Compare simulated XRD patterns with experimental data to validate crystallinity .

Q. What strategies resolve contradictions in reported reactivity data for nitroindole boronic esters?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., meta vs. para nitro groups) or solvent polarity effects. Systematic studies should:

- Vary solvents (DMF vs. THF) to assess polarity’s role in coupling rates.

- Use Hammett plots to quantify electronic effects of substituents .

- Perform kinetic monitoring via in situ ¹¹B NMR to track boronic ester stability under reaction conditions .

Q. How does the methyl group at the 1-position impact the compound’s stability in aqueous environments?

- Methodological Answer : The methyl group increases hydrophobicity, reducing hydrolysis of the boronic ester in water. Stability assays (pH 7.4 buffer, 37°C) show <5% degradation over 24 hours, compared to unsubstituted analogs (>20% degradation). Use LC-MS to monitor hydrolysis products (boric acid and pinacol) .

Experimental Design and Data Analysis

Designing a protocol for catalytic C-H functionalization using this boronic ester:

- Methodological Answer :

- Catalyst : Pd(OAc)₂ with XPhos ligand.

- Substrate : Electron-deficient arenes (e.g., fluorobenzene).

- Conditions : DMAc at 120°C, Ag₂CO₃ as oxidant.

- Analysis : Track regioselectivity via NOE NMR and compare with DFT-predicted transition states .

Interpreting conflicting HPLC purity data across labs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.